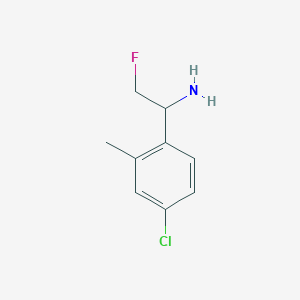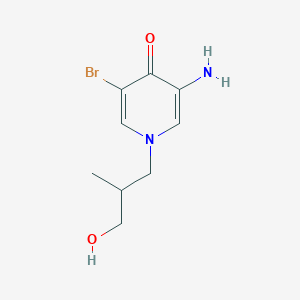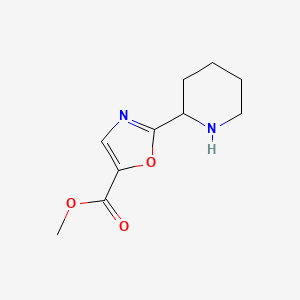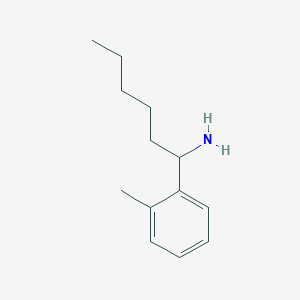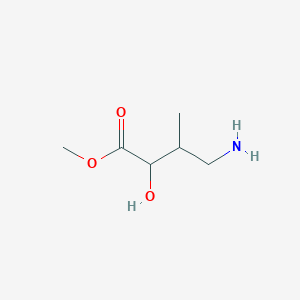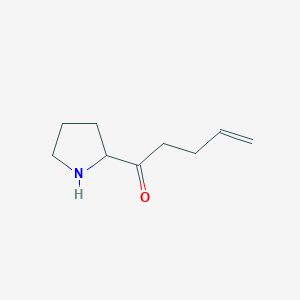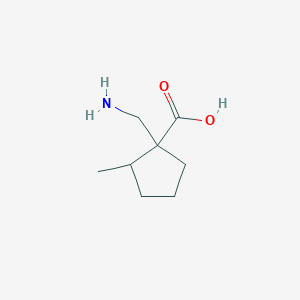![molecular formula C13H27NO B13222221 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C13H27NO It is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an amino group attached to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction is usually carried out under mild conditions, with the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other derivatives
Applications De Recherche Scientifique
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol: Similar structure but with a shorter carbon chain. It may exhibit different reactivity and applications due to the difference in chain length.
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol: Another similar compound with a different carbon chain length. Its properties and applications may vary accordingly.
3,3,5-Trimethylcyclohexylamine: The parent amine without the butanol chain. It serves as a precursor in the synthesis of various derivatives, including this compound.
Propriétés
Formule moléculaire |
C13H27NO |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
2-[(3,3,5-trimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-5-11(9-15)14-12-6-10(2)7-13(3,4)8-12/h10-12,14-15H,5-9H2,1-4H3 |
Clé InChI |
XEXOMIQOZCEMST-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1CC(CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
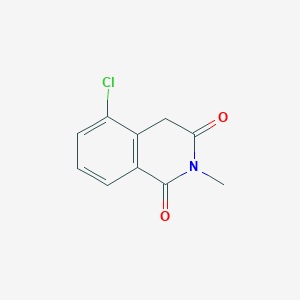
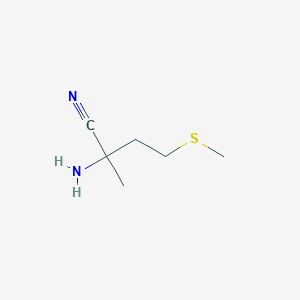
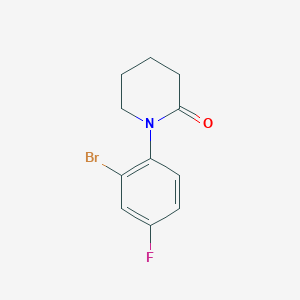
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
